molecular formula C31H36N2O2S B10792751 N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B10792751
M. Wt: 500.7 g/mol
InChI Key: XHWXDADDJIFVDV-UHFFFAOYSA-N
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Description

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide is a complex organic compound featuring an adamantane moiety, a quinoline core, and a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The adamantane moiety is introduced via a nucleophilic substitution reaction, while the phenylthio group is added through a thiolation reaction using thiolating agents such as thiophenol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, thiophenol

Major Products

Mechanism of Action

The mechanism of action of N-(Adamant-1-yl)-4-oxo-1-pentyl-6-(phenylthio)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The quinoline core can interact with DNA or proteins, potentially inhibiting their function. The phenylthio group may also contribute to the compound’s biological activity by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H36N2O2S

Molecular Weight

500.7 g/mol

IUPAC Name

N-(1-adamantyl)-4-oxo-1-pentyl-6-phenylsulfanylquinoline-3-carboxamide

InChI

InChI=1S/C31H36N2O2S/c1-2-3-7-12-33-20-27(30(35)32-31-17-21-13-22(18-31)15-23(14-21)19-31)29(34)26-16-25(10-11-28(26)33)36-24-8-5-4-6-9-24/h4-6,8-11,16,20-23H,2-3,7,12-15,17-19H2,1H3,(H,32,35)

InChI Key

XHWXDADDJIFVDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C=C(C(=O)C2=C1C=CC(=C2)SC3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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